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An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diamino-5-
nitropyridine

Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in numerous FDA-approved therapeutics.[1][2] Within this class,

functionalized aminonitropyridines serve as exceptionally versatile precursors for synthesizing

a wide array of complex heterocyclic systems.[1][2] 3,4-Diamino-5-nitropyridine, a member of

this family, embodies the synthetic potential conferred by its unique arrangement of electron-

donating amino groups and a potent electron-withdrawing nitro group. This configuration

creates a highly reactive and adaptable building block for drug discovery and materials

science.

This guide provides a comprehensive technical overview of 3,4-Diamino-5-nitropyridine. As

specific experimental data for this exact isomer is not extensively documented in public

literature, this document will establish its core chemical identity and then leverage data from

closely related, well-characterized isomers. By providing a comparative analysis, this guide

offers field-proven insights into its expected physicochemical properties, spectroscopic

signatures, reactivity, and handling protocols, grounded in the established behavior of the

aminonitropyridine class.
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Section 1: Core Profile of 3,4-Diamino-5-
nitropyridine
The foundational identity of a chemical compound is established by its structure and basic

molecular data. While extensive experimental characterization is sparse, the fundamental

profile of 3,4-Diamino-5-nitropyridine is well-defined.

Caption: Chemical structure of 3,4-Diamino-5-nitropyridine.

Table 1: Fundamental Properties of 3,4-Diamino-5-nitropyridine

Property Value Source

CAS Number 4318-68-7 [3]

Molecular Formula C₅H₆N₄O₂ [3]

Molecular Weight 154.13 g/mol [3][4]

Appearance

Expected to be a yellow

crystalline solid, typical for

nitropyridine derivatives.

Inferred

Section 2: Physicochemical Properties - A
Comparative Analysis
Properties such as melting point, solubility, and acidity (pKa) are critical in drug development,

influencing a compound's formulation, absorption, distribution, metabolism, and excretion

(ADME) profile. In the absence of specific data for 3,4-Diamino-5-nitropyridine, we can

predict its behavior by examining related structures. The presence of two amino groups and a

nitro group suggests strong intermolecular hydrogen bonding, which would likely result in a

high melting point and moderate solubility in polar solvents.

Table 2: Comparative Physicochemical Data of Related Pyridine Derivatives
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Compound
Molecular Weight (
g/mol )

Melting Point (°C) Solubility

3,4-Diaminopyridine 109.13 216-218 Soluble in water

2-Amino-5-

nitropyridine
139.11 186-188 1.6 g/L in water

4-Amino-3-

nitropyridine
139.11 Not specified Not specified

3,4-Diamino-5-

nitropyridine
154.13 Predicted: >200

Predicted: Low in non-

polar, moderate in

polar protic solvents

Analysis: The parent compound, 3,4-Diaminopyridine, has a high melting point due to hydrogen

bonding between its amino groups. The addition of a nitro group, as seen in 2-Amino-5-

nitropyridine, maintains a high melting point while slightly decreasing water solubility.[5] It is

therefore logical to expect that 3,4-Diamino-5-nitropyridine, with three functional groups

capable of strong intermolecular interactions, will have a high melting point, likely exceeding

200°C, and limited but present solubility in polar solvents like water and ethanol.

Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for structural verification and purity assessment. The

following sections describe the expected spectral signatures for 3,4-Diamino-5-nitropyridine,

supported by data from analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic vibration

frequencies. For 3,4-Diamino-5-nitropyridine, the spectrum is expected to be dominated by

signals from the amino and nitro groups.

N-H Stretching: Strong, broad bands are expected in the 3200-3500 cm⁻¹ region,

corresponding to the symmetric and asymmetric stretching of the two primary amine groups.
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N-O Stretching (Nitro Group): Two strong, sharp peaks are characteristic of the nitro group:

an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around

1300-1360 cm⁻¹.

C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1620 cm⁻¹

range.

N-H Bending: Bending vibrations for the amino groups typically appear around 1600-1650

cm⁻¹.

For comparison, the FT-IR spectrum of 2-amino-5-nitropyridine shows characteristic N-H

stretches, C=C ring vibrations, and strong B-O stretches from its pentaborate salt form.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The pyridine ring of 3,4-Diamino-5-nitropyridine has two protons.

H2 and H6: These two protons would appear as distinct signals in the aromatic region (δ

7.0-9.0 ppm). The proton at the C6 position, being adjacent to the nitrogen atom, is

expected to be further downfield. The proton at C2, flanked by the ring nitrogen and an

amino group, will also be in this region. Their coupling would result in doublet signals.

-NH₂ Protons: The four protons from the two amino groups would likely appear as two

broad singlets, with chemical shifts that can vary depending on the solvent and

concentration.

¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon atoms

attached to the nitro (C5) and amino groups (C3, C4) will show characteristic shifts due to

the strong electron-withdrawing and -donating effects of these substituents. Data for the

parent 3,4-Diaminopyridine shows carbon signals at specific ppm values which would be

significantly shifted by the addition of the nitro group.[7]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions within the molecule. Aromatic compounds

with nitro and amino groups typically exhibit strong absorption bands. For instance, 2-Amino-5-
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nitropyridine shows a significant absorption maximum, and its spectrum can be viewed in public

databases.[8] 3,4-Diamino-5-nitropyridine is expected to have a similar profile, with strong

absorbance in the UV or visible range due to π → π* and n → π* transitions within the

conjugated system.

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information

through fragmentation patterns. For 3,4-Diamino-5-nitropyridine, high-resolution mass

spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula

C₅H₆N₄O₂ (calculated monoisotopic mass: 154.0491 Da).[4] Common fragmentation pathways

would likely involve the loss of the nitro group (NO₂) or hydrocyanic acid (HCN).

Section 4: Synthesis and Reactivity
Plausible Synthetic Pathway
The synthesis of substituted pyridines often involves multi-step sequences starting from readily

available precursors. A logical approach to 3,4-Diamino-5-nitropyridine could involve the

nitration of a diaminopyridine or the sequential functionalization of a simpler pyridine ring. One

common strategy for producing diaminopyridines is the reduction of a corresponding

aminonitropyridine.[9] A patent for the synthesis of the parent 3,4-diaminopyridine involves a

three-step process starting from 4-methoxypyridine.[10]

A plausible, generalized workflow for synthesizing the target molecule is outlined below.
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Substituted Pyridine Precursor
(e.g., 4-chloropyridine)

Step 1: Nitration
(e.g., HNO₃/H₂SO₄)

4-Chloro-3-nitropyridine

Step 2: Amination
(e.g., NH₃, high temp/pressure)

4-Amino-3-nitropyridine

Step 3: Reduction of Nitro Group
(e.g., H₂, Pd/C or Fe/HCl) Pyridine-3,4-diamine Step 4: Regioselective Nitration

(e.g., HNO₃/H₂SO₄) 3,4-Diamino-5-nitropyridine Pyridine-3,4-diamine

Nitration
(HNO₃/H₂SO₄)

Controlled conditions

3,4-Diamino-5-nitropyridine

Click to download full resolution via product page

Caption: A plausible synthetic route via nitration of a diamine precursor.

Reactivity and Application as a Synthetic Intermediate
The utility of 3,4-Diamino-5-nitropyridine stems from the distinct reactivity of its functional

groups.

Nucleophilic Amino Groups: The two adjacent amino groups are excellent nucleophiles and

can readily participate in cyclization reactions. Condensation with 1,2-dicarbonyl compounds

or their equivalents is a classic method to form fused heterocyclic systems like pyrido[3,4-

b]pyrazines.

Activated Pyridine Ring: The electron-withdrawing nitro group deactivates the ring towards

electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr),
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particularly at positions ortho and para to the nitro group (C2, C4, and C6), should a suitable

leaving group be present.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group,

yielding a triaminopyridine. This triamine is a valuable precursor for constructing more

complex fused heterocycles.

This trifecta of reactivity makes it a powerful building block for constructing complex molecular

architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[11]

Synthetic Transformations

3,4-Diamino-5-nitropyridine

Cyclization with
1,2-Dicarbonyls

Nitro Group Reduction
(e.g., H₂, Pd/C)

Further Derivatization
of Amino Groups

Fused Heterocycles
(e.g., Pyrido[3,4-b]pyrazines) Pyridine-3,4,5-triamine Amides, Sulfonamides, etc.

Click to download full resolution via product page

Caption: Key reactive pathways for 3,4-Diamino-5-nitropyridine.

Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,4-Diamino-5-nitropyridine is not widely

available, the hazards can be inferred from related aminonitropyridines and diaminopyridines.

These compounds are generally considered hazardous.[12][13][14]

Table 3: Recommended Safety and Handling Protocols
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Category Recommendation

Hazard Statements

Likely to be harmful if swallowed, toxic in

contact with skin, causes skin and serious eye

irritation, and may cause respiratory irritation.

[13][14]

Personal Protective Equipment (PPE)

Wear protective gloves, protective clothing, and

eye/face protection (safety glasses with side-

shields or goggles).[12][13]

Handling

Use only in a well-ventilated area, preferably in

a chemical fume hood. Avoid breathing dust.

Wash hands thoroughly after handling. Avoid

contact with skin and eyes.[15]

Storage

Keep container tightly closed in a dry, cool, and

well-ventilated place. Store locked up.

Incompatible with strong oxidizing agents and

strong acids.[12]

First Aid

If Inhaled: Move to fresh air. In case of skin

contact: Wash off immediately with plenty of

soap and water. In case of eye contact: Rinse

cautiously with water for several minutes. If

swallowed: Rinse mouth and seek immediate

medical attention.[12]

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local,

state, and federal regulations.[12]

Conclusion
3,4-Diamino-5-nitropyridine is a valuable heterocyclic building block with significant potential

in medicinal chemistry and materials science. While detailed experimental data on its

physicochemical properties remains limited, a comprehensive profile can be constructed

through comparative analysis with related aminonitropyridine structures. Its key features—a

high melting point, moderate polar solubility, and characteristic spectroscopic signatures—are
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predictable based on its functional groups. The compound's true strength lies in its synthetic

versatility, offering multiple reactive sites for the construction of complex, fused heterocyclic

systems. Proper adherence to safety protocols, inferred from analogous compounds, is

essential when handling this potent chemical intermediate. This guide provides the foundational

knowledge required for researchers and scientists to effectively utilize 3,4-Diamino-5-
nitropyridine in their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of 3,4-Diamino-5-
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diamino-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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